Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt
Description
Chemical Structure:
The compound, with CAS RN 68298-18-0, is a glycine derivative substituted with two distinct groups:
- N-[2-(carboxymethoxy)ethyl]: A carboxymethoxyethyl group, contributing a carboxylate functionality.
- N-[2-[(1-oxooctyl)amino]ethyl]: An octanamide (C8 acyl chain) linked via an ethylamine spacer. The disodium salt neutralizes the two carboxylic acid groups, enhancing water solubility.
Molecular Formula: C₁₆H₂₈N₂Na₂O₆
Molecular Weight: 390.39 g/mol
LogP: -0.241 (indicating moderate hydrophilicity) .
Properties
CAS No. |
68298-18-0 |
|---|---|
Molecular Formula |
C16H28N2Na2O6 |
Molecular Weight |
390.38 g/mol |
IUPAC Name |
disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2 |
InChI Key |
WSJWDSLADWXTMK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally follows these key steps:
Step 1: Formation of N-substituted glycine intermediate
Glycine is first functionalized by alkylation or amidation to introduce the N-[2-(carboxymethoxy)ethyl] substituent. This is typically achieved by reaction with suitable haloacetates or protected carboxymethyl reagents under basic conditions.Step 2: Introduction of the N-[2-[(1-oxooctyl)amino]ethyl] group
The second substitution involves coupling the intermediate with an aminoethyl derivative bearing the 1-oxooctyl moiety. This can be performed via amide bond formation using activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) or by reductive amination if starting from aldehyde precursors.Step 3: Conversion to disodium salt
The final product is isolated as the disodium salt by neutralization with sodium hydroxide or sodium carbonate to yield the stable sodium salt form, enhancing solubility and stability.
Specific Methodologies from Literature and Patents
| Step | Reagents/Conditions | Description | Source |
|---|---|---|---|
| 1 | Glycine + haloacetic acid derivative + base (e.g., NaOH) | Alkylation to form N-[2-(carboxymethoxy)ethyl]glycine intermediate | Inferred from general glycine derivative syntheses; no direct patent found |
| 2 | N-[2-(carboxymethoxy)ethyl]glycine + 1-oxooctyl aminoethyl derivative + coupling agent (e.g., EDC, DCC) | Amide bond formation or reductive amination to introduce 1-oxooctyl group | Common peptide coupling methods; typical for such compounds |
| 3 | Neutralization with NaOH or Na2CO3 | Formation of disodium salt for stability and solubility | Standard procedure for salt formation in amino acid derivatives |
Chromatographic Purification and Analysis
A key aspect of preparation includes purification and confirmation of the compound identity and purity:
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is used for separation and purification, employing a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method allows isolation of impurities and confirmation of compound purity.
The chromatographic method is scalable, suitable for both analytical and preparative purposes, facilitating production of high-purity compound batches.
Data Table: Summary of Preparation Parameters and Conditions
| Parameter | Details | Notes/Comments |
|---|---|---|
| Starting material | Glycine | Commercially available |
| Functionalization reagent | Haloacetic acid derivative (e.g., bromoacetic acid) | For carboxymethoxy substitution |
| Coupling reagent | EDC, DCC, or similar peptide coupling agents | For amide bond formation |
| Solvent | Water, organic solvents (e.g., DMF, DMSO) | Depending on step |
| Reaction temperature | Ambient to 50°C | Controlled for optimal yield |
| pH control | Basic conditions for alkylation, neutralization for salt formation | NaOH or Na2CO3 used |
| Purification method | RP-HPLC | Newcrom R1 column, acetonitrile/water mobile phase |
| Final form | Disodium salt | Enhances solubility and stability |
| Molecular weight (final product) | 390.38 g/mol | Confirmed by PubChem data |
Chemical Reactions Analysis
Types of Reactions
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Glycine derivatives have been explored for their potential therapeutic effects. The disodium salt form is particularly notable for its role in drug formulation and delivery systems.
Drug Formulation
The compound is utilized as a surfactant in pharmaceutical formulations, enhancing the solubility and bioavailability of active ingredients. Its amphoteric nature allows it to stabilize emulsions and improve the texture of topical formulations.
Case Study: Formulation of Topical Creams
A study demonstrated that incorporating disodium lauroamphodiacetate into topical creams improved skin hydration and penetration of active ingredients compared to formulations without it. The cream showed enhanced stability and a smoother application texture.
Cosmetic Applications
Disodium lauroamphodiacetate is widely used in cosmetic products due to its mildness and ability to act as a surfactant.
Surfactant Properties
As a surfactant, it helps in cleansing formulations by reducing surface tension, allowing for better spreadability and foaming properties in products such as shampoos and body washes.
Table 1: Common Cosmetic Products Containing Disodium Lauroamphodiacetate
| Product Type | Example Products | Functionality |
|---|---|---|
| Shampoos | Gentle cleansing shampoos | Cleansing and foaming agent |
| Body Washes | Moisturizing body washes | Surfactant and skin conditioning |
| Facial Cleansers | Mild facial cleansers | Gentle cleansing |
Analytical Applications
The compound has been employed in analytical chemistry, particularly in chromatography.
Chromatographic Techniques
Disodium lauroamphodiacetate can be used as a mobile phase additive in high-performance liquid chromatography (HPLC). Its presence enhances the separation efficiency of complex mixtures.
Case Study: HPLC Analysis
In a study involving the separation of glycine derivatives on a Newcrom R1 HPLC column, the inclusion of disodium lauroamphodiacetate improved peak resolution and reduced retention times. The method was validated for pharmacokinetic studies, showcasing its utility in drug analysis.
Safety and Regulatory Status
Disodium lauroamphodiacetate is recognized for its low toxicity profile, making it suitable for use in both pharmaceuticals and cosmetics. It has been classified under various safety guidelines, indicating its acceptance for consumer products.
Table 2: Safety Classification
| Regulatory Body | Classification | Notes |
|---|---|---|
| EPA | Low concern | Verified based on experimental data |
| ECHA | Not classified as hazardous | Suitable for consumer use |
Mechanism of Action
The mechanism of action of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It can also participate in chemical reactions that alter the structure and function of biomolecules. The pathways involved include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
a) Dodecyl (C12) Analog :
- Name: Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt
- CAS RN : 68298-20-4
- Molecular Formula : C₂₀H₃₆N₂Na₂O₆
- Molecular Weight : 462.50 g/mol
- Key Differences :
b) Stearoyl (C18) Derivative :
- Name: N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine monohydrochloride
- CAS RN : 95046-22-3
- Molecular Formula : C₂₄H₄₈N₂O₄·HCl
- Molecular Weight : 489.11 g/mol
- Key Differences :
Substituent Variations
a) Carboxymethyl vs. Hydroxyethyl :
- Compound: Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, sodium salt (1:1) (CAS 66161-62-4)
- Molecular Formula : C₁₈H₃₅N₂NaO₄
- Key Differences :
b) Methyl-Substituted Analog :
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound (CAS RN) | Molecular Formula | MW (g/mol) | LogP | Key Application(s) |
|---|---|---|---|---|
| Target Compound (68298-18-0) | C₁₆H₂₈N₂Na₂O₆ | 390.39 | -0.24 | HPLC separation, surfactants |
| Dodecyl Analog (68298-20-4) | C₂₀H₃₆N₂Na₂O₆ | 462.50 | ~1.2* | Surfactants, detergents |
| Stearoyl Derivative (95046-22-3) | C₂₄H₄₈N₂O₄·HCl | 489.11 | ~3.5* | Biochemical research |
| Carboxymethyl Chelator (N/A) | C₉H₁₃NO₇ | 247.20 | -1.8 | Biodegradable chelators |
*Estimated based on alkyl chain length trends.
Table 2: Surfactant Performance Metrics
| Compound | Critical Micelle Concentration (CMC) | Hydrophobic-Lipophilic Balance (HLB) | Biodegradability |
|---|---|---|---|
| Target Compound (C8) | High (hydrophilic) | 12–14 | Moderate |
| Dodecyl Analog (C12) | Moderate | 8–10 | High |
| Stearoyl Derivative | Low | 6–8 | Low |
Q & A
Basic: What are the key synthetic pathways for this compound, and how is its structural integrity validated?
Methodological Answer:
Synthesis typically involves sequential alkylation and acylation of glycine derivatives. First, glycine is functionalized with a carboxymethoxyethyl group via nucleophilic substitution, followed by reaction with 1-oxooctylamine to introduce the hydrophobic chain. The disodium salt is formed through neutralization with sodium hydroxide. Structural validation employs:
- Nuclear Magnetic Resonance (NMR): To confirm substituent connectivity (e.g., integration of methylene protons adjacent to the carboxymethoxy group at δ 3.5–4.0 ppm).
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (expected m/z 446.49 for C₂₀H₃₆N₂Na₂O₆).
- Elemental Analysis: Confirms stoichiometric Na⁺ content (~10.3% by weight) .
Basic: How do physicochemical properties (e.g., solubility, stability) influence experimental design with this compound?
Methodological Answer:
- Solubility: Water solubility (>100 mg/mL at 25°C) enables aqueous system studies. Precipitation in high-ionic-strength solutions necessitates buffer optimization (e.g., Tris-HCl vs. phosphate buffers).
- Stability: Stable under neutral pH (6–8) but degrades in strongly acidic (pH <3) or alkaline (pH >10) conditions. Storage recommendations: inert atmosphere, −20°C for long-term stability.
- Surfactant Behavior: Zwitterionic nature requires monitoring of critical micelle concentration (CMC) via surface tension measurements using a Du Noüy ring tensiometer .
Advanced: How can researchers investigate pH-dependent self-assembly mechanisms in this surfactant?
Methodological Answer:
- Dynamic Light Scattering (DLS): Measures hydrodynamic diameter changes across pH gradients (e.g., pH 4–10) to identify aggregation thresholds.
- Zeta Potential Analysis: Determines the isoelectric point (pI) where net charge is neutral, correlating with micelle destabilization.
- Small-Angle X-ray Scattering (SAXS): Resolves micellar morphology (spherical vs. rod-like) under varying pH. Pre-experiment calibration with reference surfactants (e.g., sodium dodecyl sulfate) is advised .
Advanced: What computational strategies model interactions between this surfactant and biological membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to simulate lipid bilayer penetration. Key parameters: insertion depth of the octyl chain and hydrogen bonding between glycine headgroups and phospholipids.
- Coarse-Grained Models: Efficient for long-timescale behavior, such as micelle fusion with membranes.
- Free Energy Calculations: Umbrella sampling quantifies binding affinities to membrane proteins (e.g., GPCRs). Validate with experimental data from fluorescence quenching assays .
Intermediate: How does alkyl chain length variation in homologs affect micellization, and how is CMC quantified?
Methodological Answer:
- Comparative CMC Analysis: Shorter chains (e.g., octyl vs. dodecyl) increase CMC due to reduced hydrophobicity. Measure via:
- Surface Tension: Plot surface tension vs. log[surfactant] to identify CMC inflection points.
- Fluorescence Spectroscopy: Pyrene polarity index shifts indicate micelle formation.
- Data Interpretation: Use the Gibbs equation to calculate interfacial adsorption efficiency. Reference homologs like disodium lauroamphodiacetate (CMC ~1.2 mM) for benchmarking .
Advanced: What analytical workflows identify degradation products under oxidative stress?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to H₂O₂ or UV/O₃. Monitor via:
- HPLC-MS/MS: Reverse-phase C18 columns (ACN/water gradient) separate degradation byproducts (e.g., oxidized octyl chains).
- FTIR Spectroscopy: Track carbonyl index changes (1700–1750 cm⁻¹) to confirm oxidation.
- Quantitative NMR (qNMR): Deuterated solvents and internal standards (e.g., TMSP) quantify intact compound remaining .
Advanced: How do researchers resolve contradictions in reported CMC values across studies?
Methodological Answer:
- Standardize Experimental Conditions: Control temperature (25±0.1°C), ionic strength (0.1 M NaCl), and purity (>98% via HPLC).
- Interlaboratory Comparisons: Share samples with collaborators to validate methods.
- Meta-Analysis: Statistically aggregate literature data (e.g., using Cohen’s d) to identify outliers caused by impurities or measurement artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
